Comprehensive Technical Guide on Methyl 2-(3-methoxyphenyl)-2-oxoacetate: Physicochemical Properties, Regioselective Synthesis, and Applications
Comprehensive Technical Guide on Methyl 2-(3-methoxyphenyl)-2-oxoacetate: Physicochemical Properties, Regioselective Synthesis, and Applications
Executive Summary
Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS: 83585-22-2) is a highly versatile α -keto ester utilized extensively in organic synthesis, medicinal chemistry, and materials science. As a bifunctional building block, it enables the rapid assembly of complex heterocycles and unnatural amino acids. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a field-proven, regioselective synthetic workflow designed for high-yield laboratory and scale-up applications.
Physicochemical Profiling
Accurate physical and chemical characterization is the foundation of reliable experimental design. Table 1 summarizes the core parameters of Methyl 2-(3-methoxyphenyl)-2-oxoacetate, providing baseline metrics for isolation and storage 1.
Table 1: Physicochemical Properties
| Parameter | Specification |
| Chemical Name | Methyl 2-(3-methoxyphenyl)-2-oxoacetate |
| CAS Number | 83585-22-2 |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| Boiling Point | 152–154 °C (at 10 Torr) |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) |
| Topological Polar Surface Area | 52.6 Ų |
| Physical State | Liquid (at standard temperature and pressure) |
| Storage Conditions | Room Temperature, desiccated |
Chemical Reactivity & Mechanistic Pathways
As an α -keto ester, Methyl 2-(3-methoxyphenyl)-2-oxoacetate possesses two adjacent electrophilic carbonyl centers. The ketone carbonyl is significantly more electrophilic than the ester carbonyl due to the absence of resonance stabilization from an adjacent oxygen atom. This electronic differentiation allows for highly chemoselective transformations without the need for protecting groups 2.
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Reductive Amination : The α -keto group readily condenses with primary amines to form imines, which can be reduced (e.g., using sodium triacetoxyborohydride) to yield unnatural α -amino acid derivatives.
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Heterocycle Formation : Condensation with dinucleophiles, such as 1,2-diaminobenzenes, rapidly yields quinoxaline derivatives, which are privileged scaffolds in drug discovery.
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Asymmetric Reduction : Enantioselective reduction of the ketone yields chiral α -hydroxy esters, critical intermediates for active pharmaceutical ingredients (APIs) 3.
Chemoselective reactivity pathways of Methyl 2-(3-methoxyphenyl)-2-oxoacetate.
Experimental Methodology: Regioselective Synthesis
The Causality of Synthetic Design: The primary synthetic challenge for meta-substituted aryl oxoacetates lies in the inherent ortho/para-directing nature of the methoxy group during electrophilic aromatic substitution. Direct Friedel-Crafts acylation of anisole with methyl oxalyl chloride predominantly yields the para-isomer. To circumvent this and ensure strict regiocontrol, our protocol leverages a pre-functionalized aryl halide (3-bromoanisole) via a Grignard intermediate, followed by trapping with dimethyl oxalate 4.
Regioselective Grignard synthesis workflow for Methyl 2-(3-methoxyphenyl)-2-oxoacetate.
Step-by-Step Protocol
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Step 1: Grignard Initiation. In a flame-dried, argon-purged flask, add magnesium turnings (1.1 equiv) and a single crystal of iodine in anhydrous THF. Slowly add 3-bromoanisole (1.0 equiv) at a rate that maintains a gentle reflux.
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Self-Validating Check: The iodine chemically etches the passivating magnesium oxide layer. The success of the initiation is visually confirmed by the fading of the iodine color and the onset of a self-sustaining exothermic reaction.
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Step 2: Electrophile Preparation. In a separate flame-dried flask, dissolve dimethyl oxalate (1.5 equiv) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
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Mechanistic Rationale: Maintaining the electrophile in a 1.5x stoichiometric excess at cryogenic temperatures is a critical self-regulating step. It ensures that the highly reactive α -keto ester product does not undergo a secondary nucleophilic attack by the Grignard reagent, which would yield an undesired tertiary alcohol impurity.
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Step 3: Nucleophilic Addition. Transfer the Grignard reagent dropwise to the dimethyl oxalate solution via a cannula over 30 minutes. Stir the mixture for 2 hours at -78 °C, then gradually allow it to warm to 0 °C.
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Step 4: Quenching and Workup. Quench the reaction carefully with saturated aqueous ammonium chloride ( NH4Cl ) to protonate the intermediate and destroy unreacted magnesium. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Step 5: Purification. Purify the crude oil via vacuum distillation. The target compound, Methyl 2-(3-methoxyphenyl)-2-oxoacetate, distills as a clear liquid at 152–154 °C at 10 Torr.
Applications in Drug Development
In medicinal chemistry, the 3-methoxyphenyl moiety combined with the α -keto ester functionality serves as a versatile pharmacophore building block. It is frequently utilized in the synthesis of specialized Weinreb amides and complex heterocyclic systems. The methoxy group provides a hydrogen bond acceptor that can interact with kinase hinge regions, while the oxoacetate tail allows for rapid diversification into amides, acids, or heterocycles during structure-activity relationship (SAR) optimization campaigns.
References
- ChemicalBook, 83585-22-2 | CAS D
- GuideChem, Methyl 2-(3-methoxyphenyl)
- Sigma-Aldrich, Methyl 2-(3-methoxyphenyl)
- Science.
